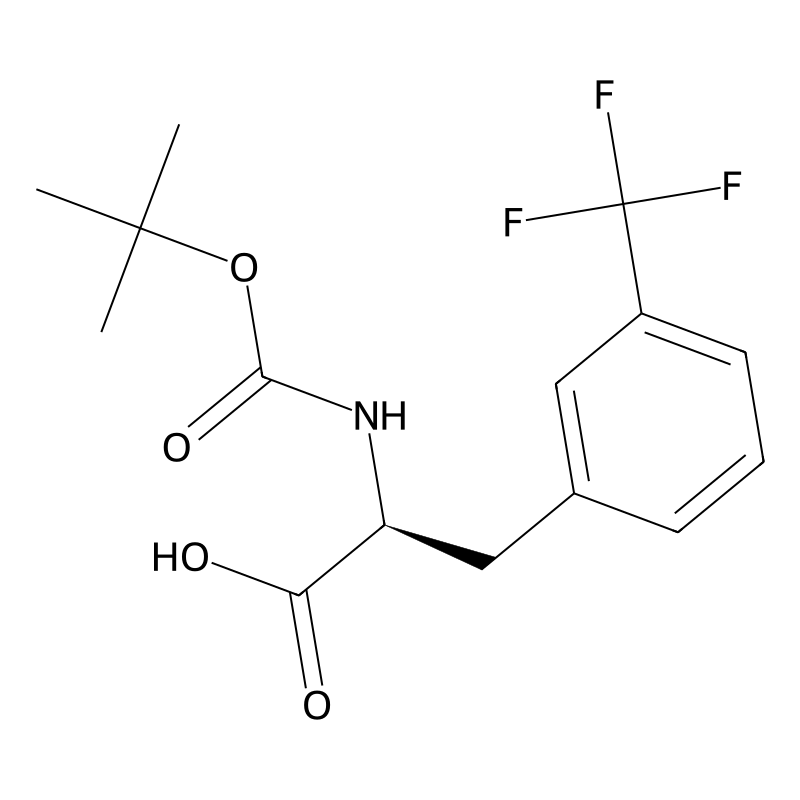(S)-2-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
(S)-2-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid is a synthetic organic compound that belongs to the class of amino acids. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl group, an amino group, and a trifluoromethyl-substituted phenyl group. The presence of these functional groups contributes to its chemical properties and potential biological activities.
The compound's molecular formula is C15H18F3N1O2, and its systematic name reflects the stereochemistry at the chiral center, indicated by the (S) designation. The trifluoromethyl group is notable for enhancing lipophilicity and biological activity, making this compound of interest in medicinal chemistry.
- Potentially interact with biological targets that recognize the phenylalanine scaffold.
- The trifluoromethyl group might alter these interactions compared to natural phenylalanine.
Medicinal Chemistry:
The presence of the trifluoromethyl group (CF3) and the tert-butoxycarbonyl (Boc) protecting group suggest potential for this molecule to serve as a building block for the synthesis of novel bioactive compounds. The CF3 group can enhance lipophilicity, which can influence a molecule's ability to interact with biological targets. The Boc group is a common protecting group in peptide synthesis, allowing for the controlled assembly of complex molecules [].
- Hydrolysis: The tert-butoxycarbonyl protecting group can be removed under acidic or basic conditions, revealing the amine functionality for further reactions.
- Coupling Reactions: The amino group can participate in coupling reactions with various electrophiles to form peptide bonds or other derivatives.
- Reduction Reactions: The compound can undergo reduction to modify its functional groups, potentially altering its biological activity.
These reactions are essential for modifying the compound for specific applications in drug development or biochemical studies.
The biological activity of (S)-2-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid has been explored through various studies. Its structure suggests potential interactions with biological targets, including enzymes and receptors involved in metabolic pathways.
Research indicates that compounds with similar structures often exhibit significant biological activities, such as:
- Antimicrobial Activity: Many amino acid derivatives show promise as antimicrobial agents.
- Anticancer Properties: The trifluoromethyl group may enhance the compound's ability to interact with cancer cell signaling pathways.
- Neuroprotective Effects: Some studies suggest that similar compounds may have protective effects on neuronal cells.
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid typically involves several steps:
- Preparation of the Amino Acid Backbone: Starting from commercially available amino acids or their derivatives.
- Introduction of the tert-butoxycarbonyl Group: This can be achieved through a reaction with tert-butoxycarbonyl anhydride in the presence of a base.
- Formation of the Trifluoromethyl Phenyl Group: This may involve electrophilic aromatic substitution or other methods to introduce the trifluoromethyl group onto a phenyl ring.
- Purification: The final product is purified using techniques such as chromatography to obtain high purity suitable for biological testing.
(S)-2-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid has several potential applications:
- Pharmaceutical Development: As a building block in drug synthesis, particularly for developing new antibiotics or anticancer agents.
- Biochemical Research: Used as a reagent in studies involving protein synthesis and enzyme interactions.
- Material Science: Potential use in creating materials with specific chemical properties due to its unique functional groups.
Interaction studies involving (S)-2-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid often focus on its binding affinity to various biological targets. Techniques such as:
- Molecular Docking Studies: These are performed to predict how the compound interacts with specific proteins or enzymes.
- In Vitro Assays: Evaluating the compound's effect on cell lines to determine its biological activity and mechanism of action.
Such studies help elucidate the compound's potential therapeutic effects and guide further development.
Several compounds share structural similarities with (S)-2-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2-Amino-3-(trifluoromethyl)benzoic acid | Trifluoromethyl group | Known for anti-inflammatory properties |
| tert-Butyl 2-amino-4-methylbenzoate | Methyl substitution | Exhibits different solubility profiles |
| 4-Trifluoromethylphenylalanine | Trifluoromethyl group | Potential use in peptide synthesis |
These compounds highlight the unique attributes of (S)-2-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid, particularly its specific combination of functional groups that may enhance its bioactivity compared to others.







